(1-Methylheptyl)phosphonic Acid

Nuclear Fuel Cycle Solvent Extraction Uranium Recovery

(1-Methylheptyl)phosphonic acid, also known as 2-octyl phosphonic acid, is an organophosphorus compound with the molecular formula C8H19O3P and a molecular weight of 194.21 g/mol. It is a branched-chain alkylphosphonic acid, characterized by a phosphonic acid group (-PO(OH)2) bonded to a secondary carbon of a C8 alkyl chain.

Molecular Formula C8H19O3P
Molecular Weight 194.21 g/mol
CAS No. 4730-70-5
Cat. No. B043102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylheptyl)phosphonic Acid
CAS4730-70-5
Synonyms2-Octyl Phosphonic Acid
Molecular FormulaC8H19O3P
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCCCCCCC(C)P(=O)(O)O
InChIInChI=1S/C8H19O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11)
InChIKeyXUQLZJVBTGOVPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement and Technical Baseline: (1-Methylheptyl)phosphonic Acid (CAS 4730-70-5) Properties and Identification


(1-Methylheptyl)phosphonic acid, also known as 2-octyl phosphonic acid, is an organophosphorus compound with the molecular formula C8H19O3P and a molecular weight of 194.21 g/mol . It is a branched-chain alkylphosphonic acid, characterized by a phosphonic acid group (-PO(OH)2) bonded to a secondary carbon of a C8 alkyl chain . This specific branched structure is a key differentiator from linear isomers and other in-class compounds. The compound is a weak acid, appearing as a colorless to pale yellow liquid with low solubility in water but good solubility in most organic solvents . Its primary utility lies in two areas: as a critical precursor for synthesizing high-performance extractants like di(1-methylheptyl) methylphosphonate (P350) [1], and in micro/nanotechnology for forming films and self-assembled monolayers (SAMs) .

Why Generic Substitution of (1-Methylheptyl)phosphonic Acid Fails in Critical Applications


Substituting (1-methylheptyl)phosphonic acid with a generic or closely related analog, such as linear n-octylphosphonic acid or other C8 phosphonic acids, is not scientifically valid for performance-critical applications. The compound's branched structure at the alpha-carbon (sec-octyl) introduces unique steric and electronic properties that directly govern its behavior in two key areas: the performance of its derived extractants and the morphology of self-assembled monolayers [1]. In solvent extraction, the branched alkyl chain of its diester derivative, di(1-methylheptyl) methylphosphonate, enhances hydrophobicity and phase separation kinetics compared to linear analogs like tri-n-butyl phosphate [2]. In surface science, the branched alkyl chain influences the packing density, tilt angle, and overall stability of self-assembled monolayers on oxide surfaces, which is crucial for applications in microelectronics and corrosion inhibition . The inability to control these precise molecular-level interactions makes generic substitution a high-risk decision that can lead to process failure or suboptimal material performance.

Quantitative Differentiation of (1-Methylheptyl)phosphonic Acid Derivatives and Analogs in Key Performance Dimensions


Enhanced Phase Separation Kinetics in Solvent Extraction of Uranium

The diester derivative, di(1-methylheptyl) methylphosphonate (P350), exhibits significantly faster phase separation compared to the industry-standard tri-n-butyl phosphate (TBP). This is a critical process parameter for industrial-scale solvent extraction, directly impacting throughput and safety in radiochemical environments [1].

Nuclear Fuel Cycle Solvent Extraction Uranium Recovery

Reduced Water Co-extraction in Uranium Recovery

The di(1-methylheptyl) methylphosphonate (P350) system co-extracts significantly less water during the uranium recovery process compared to tri-n-butyl phosphate (TBP), improving phase purity and downstream processing efficiency [1].

Nuclear Fuel Cycle Solvent Extraction Uranium Recovery

Superior Coordination Strength with Uranyl Ions

Raman spectroscopy reveals a stronger coordination bond between the phosphoryl oxygen of di(1-methylheptyl) methylphosphonate (P350) and the uranyl ion compared to tri-n-butyl phosphate (TBP), as evidenced by a larger shift in the uranyl symmetric stretching vibration [1].

Coordination Chemistry Spectroscopy Uranium Complexation

Superior Rare Earth Separation Using Monoester Derivative

In a comparative study of four monoalkyl esters of isoalkylphosphonic acids for rare earth separation via extraction chromatography, the mono(1-methylheptyl) ester of isooctylphosphonic acid was identified as the superior extractant [1]. It enabled quantitative separation of thulium, ytterbium, and lutetium using a lower acidity eluent than typically required for similar P-containing extractants [1].

Rare Earth Elements Extraction Chromatography Lanthanide Separation

Morphological Difference in Self-Assembled Monolayer Formation

While (1-methylheptyl)phosphonic acid is used to create self-assembled monolayers (SAMs) for micro/nanotechnology , its linear isomer, n-octylphosphonic acid, has been shown to form undesirable multilayers via a Stranski-Krastanov growth mechanism on aluminum oxide surfaces [1]. This difference is a direct consequence of the molecular structure.

Surface Science Self-Assembled Monolayers Aluminum Oxide

Evidence-Based Application Scenarios for (1-Methylheptyl)phosphonic Acid and its Derivatives


Synthesis of High-Performance P350 Extractant for Nuclear Fuel Reprocessing

(1-Methylheptyl)phosphonic acid is the essential precursor for synthesizing di(1-methylheptyl) methylphosphonate (P350) [1]. P350's demonstrated advantages over TBP in uranium extraction—specifically its 2.7-4x faster phase separation and 2-4x lower water co-extraction—make it a superior choice for ²³³U recovery from irradiated thorium [1]. This scenario is directly relevant to advanced nuclear fuel cycles and production of medical isotopes like Actinium-225.

Precursor for Advanced Rare Earth Separation Reagents

Monoesters derived from (1-methylheptyl)phosphonic acid have been identified as the best-performing extractants in their class for chromatographic separation of rare earths [2]. Their ability to achieve quantitative separation of heavy lanthanides (Tm, Yb, Lu) at lower acidity (1.73 mol/L HNO₃) than competing reagents [2] provides a significant advantage for industrial rare earth purification, reducing costs and environmental impact.

Fabrication of Controlled Self-Assembled Monolayers in Micro/Nanotechnology

(1-Methylheptyl)phosphonic acid is utilized to form self-assembled monolayers (SAMs) on oxide surfaces for applications in micro and nanotechnology . The specific branched alkyl chain structure is critical for achieving the desired monolayer properties. This contrasts with the behavior of its linear isomer, n-octylphosphonic acid, which forms undesired multilayers on similar substrates [3], highlighting the importance of the specific molecular architecture for reproducible surface functionalization.

Organic Synthesis Building Block for Specialty Chemicals

As a specialty organophosphorus building block, (1-methylheptyl)phosphonic acid is used in organic synthesis, leveraging its phosphonic acid group for catalytic or protective roles . It also serves as a precursor for synthesizing a range of functional materials, including surfactants, antioxidants, flame retardants, polymer additives, and metal complexes .

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